molecular formula C21H14BrN3O3 B11542271 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11542271
M. Wt: 436.3 g/mol
InChI Key: IFNFDALZEXMZSV-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a brominated nitrophenyl group and a methylbenzoxazolyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the bromination of a nitrophenyl precursor, followed by the introduction of the benzoxazolyl phenyl group through a series of coupling reactions. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions include amines, hydroxylated derivatives, and various substituted phenyl compounds.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its combination of brominated nitrophenyl and methylbenzoxazolyl phenyl groups, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H14BrN3O3

Molecular Weight

436.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14BrN3O3/c1-13-4-2-7-19-20(13)24-21(28-19)15-5-3-6-16(11-15)23-12-14-8-9-17(22)18(10-14)25(26)27/h2-12H,1H3

InChI Key

IFNFDALZEXMZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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